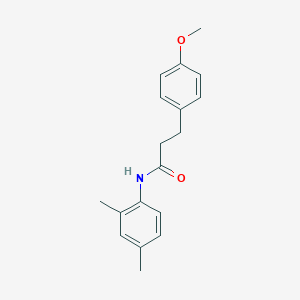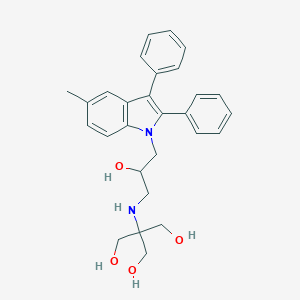![molecular formula C18H20ClN3O3S B503086 N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide CAS No. 150558-72-8](/img/structure/B503086.png)
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to introduce the sulfonyl group. Finally, the resulting product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
- N-(4-{[4-(2-fluorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-bromophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-methylphenyl)piperazinyl]sulfonyl}phenyl)acetamide
Comparison: Compared to its analogs, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity to biological targets, and overall stability. The differences in halogen substitution (chlorine, fluorine, bromine) or alkyl substitution (methyl) can lead to variations in the compound’s chemical and biological behavior, making each analog suitable for different applications.
特性
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMFFATYGCSAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)


![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)




![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)


![ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

